molecular formula C7H4BrNO2 B152695 7-Bromofuro[3,2-c]pyridin-4(5H)-one CAS No. 603301-02-6

7-Bromofuro[3,2-c]pyridin-4(5H)-one

Cat. No.: B152695
CAS No.: 603301-02-6
M. Wt: 214.02 g/mol
InChI Key: YFKFZPQHCJAURO-UHFFFAOYSA-N
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Description

7-Bromofuro[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that features a fused furan and pyridine ring system with a bromine atom at the 7th position

Mechanism of Action

Pharmacokinetics

Its physicochemical properties suggest that it may have high gi absorption and bbb permeability . It also appears to inhibit CYP1A2, which could impact its metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-Bromofuro[3,2-c]pyridin-4(5H)-one. Factors such as pH, temperature, and the presence of other reactive species could potentially influence its reactivity and stability. Additionally, the presence of other drugs could impact its pharmacokinetics, particularly if they also interact with CYP1A2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromofuro[3,2-c]pyridin-4(5H)-one typically involves the bromination of furo[3,2-c]pyridin-4(5H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-Bromofuro[3,2-c]pyridin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furo[3,2-c]pyridin-4(5H)-one derivatives, while coupling reactions can produce biaryl or alkyne-linked derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromofuro[2,3-c]pyridin-4(5H)-one
  • 7-Bromothieno[3,2-c]pyridin-4(5H)-one
  • 7-Bromopyrrolo[3,2-c]pyridin-4(5H)-one

Uniqueness

7-Bromofuro[3,2-c]pyridin-4(5H)-one is unique due to its specific ring fusion and bromine substitution pattern, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable scaffold in the design of new compounds with tailored properties .

Properties

IUPAC Name

7-bromo-5H-furo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2/c8-5-3-9-7(10)4-1-2-11-6(4)5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKFZPQHCJAURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C(=O)NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591954
Record name 7-Bromofuro[3,2-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603301-02-6
Record name 7-Bromofuro[3,2-c]pyridin-4(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603301-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromofuro[3,2-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add N-bromosuccinimide (63.16 g, 354.9 mmol) as a solution in anhydrous acetonitrile (480 mL) to a suspension of 5H-furo[3,2-c]pyridin-4-one (36.9 g, 273 mmol) in anhydrous acetonitrile (740 mL) at 0° C. over 1 hour. Warm to room temperature, add anhydrous methyl alcohol (1.5 L) and stir at room temperature for 18 hours. Quench with water (20 ml) and saturated sodium bicarbonate (20 mL), concentrate to a volume of 1.3 liters, and pour into water (1.3 L). Collection of the precipitate by filtration and drying (vacuum oven 2 days 40-60° C.) gives the title compound as an off-white solid.
Quantity
63.16 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
36.9 g
Type
reactant
Reaction Step Two
Quantity
740 mL
Type
solvent
Reaction Step Two
Quantity
1.5 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of 5H-furo[3,2-c]pyridin-4-one (11.1 g, 0.082 mol) in anhydrous acetonitrile (200 mL) was added a solution of NBS (19.0 g, 0.107 mol) in anhydrous acetonitrile (100 ml) at 0° C. over 1 h. The resulting suspension was stirred at 0° C. for 1 h and then warmed to rt for 10 min. Water (500 mL) and saturated sodium bicarbonate aqueous solution (4 ml) were added to the mixture. Off-white solids were collected by filtration and dried under vacuum to afford 7.33 g of desired product (yield: 42%). 1H NMR (DMSO-d6, 400 MHz): δ=7.06 (d, J=2.3 Hz, 1H), 7.60 (s, 1H), 8.00 (d, J=2.0 Hz, 1H). MS (ES+): 214.04/216.04 (1/1) [MH+].
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Three
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
7-Bromofuro[3,2-c]pyridin-4(5H)-one

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